molecular formula C10H10O4 B2819919 2-(2,3-Dihydro-1-benzofuran-7-yl)-2-hydroxyacetic acid CAS No. 1594835-92-3

2-(2,3-Dihydro-1-benzofuran-7-yl)-2-hydroxyacetic acid

Cat. No.: B2819919
CAS No.: 1594835-92-3
M. Wt: 194.186
InChI Key: KFVAAQHNCJDKAZ-UHFFFAOYSA-N
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Description

2-(2,3-Dihydro-1-benzofuran-7-yl)-2-hydroxyacetic acid is an organic compound with the molecular formula C10H10O3 It belongs to the class of benzofurans, which are compounds containing a benzene ring fused to a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dihydro-1-benzofuran-7-yl)-2-hydroxyacetic acid typically involves the reaction of 2,3-dihydro-1-benzofuran with glyoxylic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like sulfuric acid to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route but optimized for large-scale operations. This may involve the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydro-1-benzofuran-7-yl)-2-hydroxyacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) for halogenation or amines for amination are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran-7-carboxylic acid, while reduction could produce benzofuran-7-ylmethanol.

Scientific Research Applications

2-(2,3-Dihydro-1-benzofuran-7-yl)-2-hydroxyacetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2,3-Dihydro-1-benzofuran-7-yl)-2-hydroxyacetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl methylamine
  • 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yloxyacetic acid

Uniqueness

Compared to similar compounds, 2-(2,3-Dihydro-1-benzofuran-7-yl)-2-hydroxyacetic acid is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties. Its hydroxyl and carboxylic acid groups make it versatile for various chemical modifications and applications.

Properties

IUPAC Name

2-(2,3-dihydro-1-benzofuran-7-yl)-2-hydroxyacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c11-8(10(12)13)7-3-1-2-6-4-5-14-9(6)7/h1-3,8,11H,4-5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFVAAQHNCJDKAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=CC=C2C(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1594835-92-3
Record name 2-(2,3-dihydro-1-benzofuran-7-yl)-2-hydroxyacetic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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